

# A Comparative Analysis of Soficitinib and Other Systemic Therapies for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **soficitinib**, an investigational oral TYK2/JAK1 inhibitor, with established systemic therapies for moderate-to-severe atopic dermatitis (AD). The following analysis is based on publicly available clinical trial data and is intended to inform research and development decisions.

## **Executive Summary**

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. The therapeutic landscape has evolved significantly with the introduction of targeted systemic therapies. This guide benchmarks the emerging therapy, **soficitinib**, against leading systemic agents: dupilumab, a monoclonal antibody targeting the IL-4 receptor alpha subunit; tralokinumab, a monoclonal antibody targeting IL-13; and abrocitinib and upadacitinib, both oral JAK1-selective inhibitors. The comparative efficacy and safety profiles are summarized to provide a comprehensive overview for the scientific community.

## **Efficacy Comparison**

The following tables summarize the primary efficacy endpoints from key clinical trials of **soficitinib** and its comparators. The primary endpoints typically include the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost



clear) and a 75% improvement in the Eczema Area and Severity Index (EASI-75) from baseline.

Table 1: Investigator's Global Assessment (IGA) 0/1 Response

| Therapy      | Dose                      | Trial(s)                                             | IGA 0/1<br>Response<br>Rate (%) | Placebo<br>Response<br>Rate (%) |
|--------------|---------------------------|------------------------------------------------------|---------------------------------|---------------------------------|
| Soficitinib  | 80 mg QD                  | Phase II                                             | 36.0[1]                         | 4.0[1]                          |
| 120 mg QD    | Phase II                  | Not explicitly stated, but multiple endpoints met[2] | 4.0[1]                          |                                 |
| Dupilumab    | 300 mg Q2W                | SOLO 1 & 2<br>(pooled)                               | 37.0[3]                         | 9.3                             |
| Abrocitinib  | 100 mg QD                 | JADE MONO-2                                          | 28.4                            | 9.1                             |
| 200 mg QD    | JADE MONO-2               | 38.1[4]                                              | 9.1[4]                          |                                 |
| Upadacitinib | 15 mg QD                  | Measure Up 1 & 2 (pooled)                            | ~40-48%                         | ~8-13%                          |
| 30 mg QD     | Measure Up 1 & 2 (pooled) | ~52-62%                                              | ~8-13%                          |                                 |
| Tralokinumab | 300 mg Q2W                | ECZTRA 1                                             | 15.8[5]                         | 7.1[5]                          |
| 300 mg Q2W   | ECZTRA 2                  | 22.2[5]                                              | 10.9[5]                         |                                 |

Table 2: Eczema Area and Severity Index (EASI-75) Response



| Therapy      | Dose                      | Trial(s)                  | EASI-75<br>Response<br>Rate (%) | Placebo<br>Response<br>Rate (%) |
|--------------|---------------------------|---------------------------|---------------------------------|---------------------------------|
| Soficitinib  | 80 mg QD                  | Phase II                  | 64.0[1]                         | 8.0[1]                          |
| 120 mg QD    | Phase II                  | 64.0[1]                   | 8.0[1]                          |                                 |
| Dupilumab    | 300 mg Q2W                | SOLO 1 & 2<br>(pooled)    | 47.7                            | 13.3                            |
| Abrocitinib  | 100 mg QD                 | JADE MONO-2               | 44.5[4]                         | 10.4[4]                         |
| 200 mg QD    | JADE MONO-2               | 61.0[4]                   | 10.4[4]                         |                                 |
| Upadacitinib | 15 mg QD                  | Measure Up 1 & 2 (pooled) | ~60-69%                         | ~18-21%                         |
| 30 mg QD     | Measure Up 1 & 2 (pooled) | ~70-77%                   | ~18-21%                         |                                 |
| Tralokinumab | 300 mg Q2W                | ECZTRA 1                  | 25.0[5]                         | 12.7[5]                         |
| 300 mg Q2W   | ECZTRA 2                  | 33.2[5]                   | 11.4[5]                         |                                 |

## Safety and Tolerability Profile

A summary of common treatment-emergent adverse events (TEAEs) is presented below. It is important to note that the duration of the trials and patient populations may vary, affecting the direct comparability of these safety data.

Table 3: Common Treatment-Emergent Adverse Events (%)



| Therapy      | Common Adverse Events                                                                                                                                                 |
|--------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Soficitinib  | Overall incidence of AEs and infections<br>comparable to placebo in a 4-week Phase II<br>study.[1] Most treatment-related adverse events<br>were mild to moderate.[2] |
| Dupilumab    | Injection site reactions, conjunctivitis, oral herpes.[3]                                                                                                             |
| Abrocitinib  | Nausea, headache, nasopharyngitis, acne, herpes simplex.[4]                                                                                                           |
| Upadacitinib | Upper respiratory tract infection, acne, herpes simplex, headache, nasopharyngitis.                                                                                   |
| Tralokinumab | Upper respiratory tract infections, conjunctivitis, injection site reactions.[5]                                                                                      |

## **Mechanisms of Action and Signaling Pathways**

The systemic therapies discussed in this guide target distinct components of the inflammatory cascade in atopic dermatitis.

**Soficitinib**, Abrocitinib, and Upadacitinib are small molecule inhibitors of the Janus kinase (JAK) family, which are intracellular enzymes that transduce cytokine signaling. By inhibiting specific JAKs, these drugs modulate the signaling of multiple pro-inflammatory cytokines implicated in AD.

Dupilumab and Tralokinumab are monoclonal antibodies that target specific cytokines or their receptors. Dupilumab blocks the shared receptor subunit for IL-4 and IL-13, two key cytokines in type 2 inflammation. Tralokinumab specifically neutralizes IL-13.





Click to download full resolution via product page

Caption: Mechanisms of Action for Systemic Atopic Dermatitis Therapies.



## **Experimental Protocols**

The following are summaries of the study designs for the key clinical trials cited in this guide.

#### Soficitinib (Phase II)[1]

- Trial Design: A four-week, multi-center, randomized, double-blind, placebo-controlled Phase II clinical study.
- Patient Population: 75 eligible patients with moderate-to-severe atopic dermatitis.
- Dosing Regimens: Patients were randomized into three groups: once-daily oral soficitinib
   80 mg, once-daily oral 120 mg, or placebo.
- · Primary Endpoints:
  - Percentage change in Eczema Area and Severity Index (EASI) score from baseline.
  - Proportion of patients achieving at least a 50%, 75%, and 90% improvement in EASI score from baseline (EASI-50, EASI-75, EASI-90).
  - Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0
    (clear) or 1 (almost clear) with a ≥2 point improvement from baseline.
  - Change in Pruritus Numerical Rating Scale (NRS) score from baseline.

#### Dupilumab (LIBERTY AD SOLO 1 & SOLO 2)[3]

- Trial Design: Two identical 16-week, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
- Patient Population: Adults with moderate-to-severe atopic dermatitis inadequately controlled with topical medications or for whom topical treatments were inadvisable.
- Dosing Regimens: Patients were randomized to receive subcutaneous dupilumab 300 mg once weekly, every 2 weeks, or placebo.
- Primary Endpoints:



- Proportion of patients with an IGA score of 0 or 1 and a reduction of ≥2 points from baseline at week 16.
- Proportion of patients achieving EASI-75 at week 16.

#### Abrocitinib (JADE MONO-1 & JADE MONO-2)[4]

- Trial Design: Two identical 12-week, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
- Patient Population: Patients aged 12 years and older with moderate-to-severe atopic dermatitis.
- Dosing Regimens: Patients were randomized (2:2:1) to receive oral abrocitinib 200 mg once daily, 100 mg once daily, or placebo.
- · Co-Primary Endpoints:
  - Proportion of patients achieving an IGA score of 0 or 1 with an improvement of at least two grades at week 12.
  - Proportion of patients achieving at least a 75% reduction from baseline in EASI score (EASI-75) at 12 weeks.

#### Upadacitinib (Measure Up 1 & Measure Up 2)

- Trial Design: Two replicate, multicenter, randomized, double-blind, placebo-controlled, Phase 3 trials.
- Patient Population: Adolescents (aged 12–17 years) and adults (aged 18–75 years) with moderate-to-severe atopic dermatitis.
- Dosing Regimens: Patients were randomized (1:1:1) to receive upadacitinib 15 mg, upadacitinib 30 mg, or placebo once daily for 16 weeks.
- Co-Primary Endpoints:



- Proportion of patients achieving a validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) score of 0 or 1 with a ≥2 grade improvement at week 16.
- Proportion of patients achieving EASI-75 at week 16.

#### Tralokinumab (ECZTRA 1 & ECZTRA 2)[5]

- Trial Design: Two 52-week, randomized, double-blind, placebo-controlled, Phase 3 trials.
- Patient Population: Adults with moderate-to-severe atopic dermatitis who had an inadequate response to topical treatments.
- Dosing Regimens: Patients were randomized (3:1) to subcutaneous tralokinumab 300 mg every 2 weeks or placebo.
- Primary Endpoints:
  - Proportion of patients achieving an IGA score of 0 or 1 at week 16.
  - Proportion of patients achieving EASI-75 at week 16.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Latest data of InnoCare's ICP-332 for the Treatment of Atopic Dermatitis Presented at LBA Session of 2024 AAD | INNOCARE [innocarepharma.com]
- 2. pharmafile.com [pharmafile.com]
- 3. Efficacy and safety of dupilumab monotherapy in adults with moderate-to-severe atopic dermatitis: a pooled analysis of two phase 3 randomized trials (LIBERTY AD SOLO 1 and LIBERTY AD SOLO 2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More phase 3 data reported for abrocitinib for atopic dermatitis | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Soficitinib and Other Systemic Therapies for Atopic Dermatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611915#benchmarking-soficitinib-against-other-systemic-therapies-for-atopic-dermatitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com